Cas no 1255099-34-3 (6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;hydrochloride)
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride
- 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;hydrochloride
-
- MDL: MFCD17926274
- Inchi: 1S/C6H7N3.ClH/c1-2-9-6-4-7-3-5(6)8-1;/h1-2,7H,3-4H2;1H
- InChI Key: OBNGJWDRGTWXLN-UHFFFAOYSA-N
- SMILES: Cl.N1CC2C(C1)=NC=CN=2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
Experimental Properties
- Color/Form: Solid
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- Storage Condition:2-8 °C
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 50637-0.25/G |
6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRAZINE HYDROCHLORIDE |
1255099-34-3 | 95% | 0.25g |
$452 | 2023-09-17 | |
| AstaTech | 50637-1/G |
6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRAZINE HCL |
1255099-34-3 | 95% | 1/G |
$899 | 2022-06-02 | |
| Alichem | A099001309-1g |
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride |
1255099-34-3 | 95% | 1g |
$899.00 | 2023-09-03 | |
| Alichem | A099001309-5g |
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride |
1255099-34-3 | 95% | 5g |
$1969.80 | 2023-09-03 | |
| Chemenu | CM279384-100mg |
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride |
1255099-34-3 | 95%+ | 100mg |
$248 | 2021-08-18 | |
| Chemenu | CM279384-250mg |
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride |
1255099-34-3 | 95%+ | 250mg |
$516 | 2021-08-18 | |
| Chemenu | CM279384-1g |
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride |
1255099-34-3 | 95%+ | 1g |
$1314 | 2021-08-18 | |
| TRC | D268160-50mg |
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride |
1255099-34-3 | 50mg |
$ 435.00 | 2022-06-05 | ||
| TRC | D268160-100mg |
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride |
1255099-34-3 | 100mg |
$ 725.00 | 2022-06-05 | ||
| TRC | D268160-250mg |
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride |
1255099-34-3 | 250mg |
$ 1445.00 | 2022-06-05 |
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;hydrochloride Suppliers
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;hydrochloride Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;hydrochloride
6,7-Dihydro-5H-Pyrrolo[3,4-b]Pyrazine Hydrochloride: A Comprehensive Overview
The compound 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride (CAS No. 1255099-34-3) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolopyrazines, which are bicyclic structures composed of a pyrrole and a pyrazine ring fused together. The hydrochloride salt form indicates that this compound is commonly used in its protonated form, which may enhance its solubility and stability under certain conditions.
Recent studies have highlighted the potential of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride as a promising scaffold for drug discovery. Its unique bicyclic structure provides a platform for exploring various biological activities, including anti-inflammatory, antioxidant, and even anticancer properties. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics simulations, to investigate the binding interactions of this compound with key biological targets. These studies have revealed that the molecule exhibits remarkable affinity for certain enzymes and receptors, making it a valuable lead compound for therapeutic development.
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride involves a multi-step process that typically begins with the preparation of the corresponding free base. This is often achieved through cyclization reactions involving appropriate starting materials, such as amino alcohols or related compounds. The formation of the pyrrolopyrazine ring system is a critical step in this synthesis, requiring precise control over reaction conditions to ensure high yields and purity. Once the free base is obtained, it is converted into its hydrochloride salt by treatment with hydrochloric acid, which not only stabilizes the molecule but also enhances its bioavailability.
One of the most exciting developments in recent years has been the exploration of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride in the context of neurodegenerative diseases. Preclinical studies have demonstrated that this compound possesses neuroprotective properties, potentially through its ability to modulate glutamate signaling and reduce oxidative stress in neuronal cells. These findings have opened new avenues for its application in treating conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its therapeutic potential, 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride has also been investigated for its role in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronics. Researchers have explored its use as a building block for constructing advanced materials with tailored electronic characteristics, such as organic semiconductors and light-emitting diodes (LEDs). These applications highlight the versatility of this compound beyond traditional pharmaceutical uses.
From a structural perspective, 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride exhibits a highly conjugated system that contributes to its stability and reactivity. The presence of nitrogen atoms within both rings introduces electron-withdrawing effects that influence its chemical behavior. This molecular architecture also facilitates various functionalization strategies, allowing chemists to modify the compound for specific applications. For instance, substituent groups can be introduced at strategic positions to enhance solubility or improve binding affinity with biological targets.
Looking ahead, ongoing research into 6,7-dihydro-5H-pyrrolo[3,b]pyrazine hydrochloride is expected to uncover even more intriguing properties and applications. Collaborative efforts between academic institutions and pharmaceutical companies are paving the way for large-scale clinical trials to evaluate its safety and efficacy in treating human diseases. Furthermore, advancements in synthetic chemistry are likely to streamline the production process of this compound, making it more accessible for both research and commercial purposes.
In conclusion,6,7-dihydro-5H-pyrrolo[3,b]pyrazine hydrochloride (CAS No. 1255099-34-3) stands out as a versatile and multifaceted molecule with immense potential across diverse fields. Its unique chemical structure combined with cutting-edge research continues to unlock new possibilities for its application in drug development and materials science. As our understanding of this compound deepens further through ongoing studies,the horizon for innovation remains bright.
1255099-34-3 (6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;hydrochloride) Related Products
- 952195-08-3(2-Pyrazinemethanamine, N-ethyl-5-methyl-)
- 120739-79-9(methyl(pyrazin-2-ylmethyl)amine)
- 892396-47-3(Pyrazine, trimethyl(1-piperazinylmethyl)-)
- 871792-60-8(6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine)
- 167300-07-4(methyl[(pyrazin-2-yl)methyl]amine dihydrochloride)
- 866751-49-7(1-(3,5,6-trimethylpyrazin-2-yl)methanamine)
- 17752-29-3(2-Pyrazinemethanamine,N-(2-chloroethyl)-, hydrochloride (1:2))
- 933750-32-4(Ethyl-pyrazin-2-ylMethyl-aMine)
- 771581-05-6(2,3-Pyrazinedimethanamine,5-methyl-(9CI))
- 205259-75-2((3-Methylpyrazin-2-yl)methanamine)